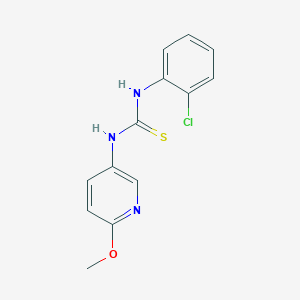

![molecular formula C19H21N3O3 B5554078 N-(4-methylphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5554078.png)

N-(4-methylphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound , N-(4-methylphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea, is a urea derivative. These compounds have been widely studied due to their diverse biological activities and potential applications in various fields, excluding drug use and dosage or side effects information. Research has focused on their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of similar urea derivatives involves reactions like the addition of isocyanates to amines under specific conditions to yield high-purity compounds. For instance, Feng Gui-rong synthesized a related compound by reacting 4-methyl isocyanate with 5-amino-1,2,4-triazole, achieving a 75% yield, highlighting the compound's structure through elemental analysis, IR, and 1 HNMR (Feng Gui-rong, 2002).

Molecular Structure Analysis

Molecular structure analysis often employs techniques like NMR, IR spectroscopy, and X-ray crystallography to determine the compound's structure. For example, the crystal structure of N-phenylmorpholine-4-carboxamide, a compound with a similar functional group, was determined, showcasing how intermolecular N—H⋯O hydrogen bonds link molecules into infinite chains (Shuangming Meng et al., 2010).

Chemical Reactions and Properties

Urea derivatives undergo various chemical reactions, including Curtius rearrangement reactions, leading to the synthesis of compounds with antimicrobial and insecticidal activities (P. R. Latthe et al., 2006). These reactions demonstrate the chemical versatility of urea derivatives.

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application. The packing principles for urea solvates, including those with morpholine, reveal how urea forms rigid hydrogen bond systems, influencing the compound's physical state and solubility (Christina Taouss et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds and stability under various conditions, are essential for understanding and applying urea derivatives. For example, the reaction of N-methylisatoic anhydride with amines like morpholine leads to novel silatranes with urea functionality, demonstrating the compounds' reactivity and potential for creating new materials with specific properties (J. K. Puri et al., 2011).

Scientific Research Applications

Chemical Chaperones and Protein Misfolding

Research has highlighted the role of small molecules like 4-phenylbutyric acid (4-PBA), which shares functional similarities with N-(4-methylphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea in terms of chemical chaperone activity. These compounds prevent misfolded protein aggregation and alleviate endoplasmic reticulum (ER) stress, suggesting potential applications in treating diseases caused by protein misfolding (Kolb et al., 2015).

Urease Inhibitors for Medical and Agricultural Use

The therapeutic and agricultural applications of urease inhibitors, which include urea derivatives, have been extensively studied. These inhibitors are vital in treating infections and managing the nitrogen cycle in agriculture, demonstrating the utility of urea derivatives in addressing health and environmental challenges (Kosikowska & Berlicki, 2011).

Urea Biosensors

Advancements in biosensors for detecting and quantifying urea concentration highlight the importance of urea derivatives in medical diagnostics and environmental monitoring. The use of nanoparticles and conducting polymers in urea biosensors underlines the role of these compounds in enhancing sensitivity and specificity (Botewad et al., 2021).

Slow Release Fertilizers

Ureaform, a condensation product of urea and formaldehyde, serves as a slow-release nitrogen fertilizer, showcasing the agricultural benefits of urea derivatives in providing sustained nutrient supply and improving soil health (Alexander & Helm, 1990).

Inhibitor Technologies for Environmental Health

Studies on urease and nitrification inhibitors, such as N-(N-butyl) thiophosphoric triamide (NBPT), explore their potential in reducing greenhouse gas emissions and environmental pollution from agricultural practices. This research underscores the ecological applications of urea derivatives in mitigating the impact of farming on climate change (Ray et al., 2020).

Drug Design and Pharmacology

Urea derivatives play a significant role in drug design, serving as modulators of biological targets. Their incorporation into small molecules enhances selectivity, stability, toxicity, and pharmacokinetic profiles, underlining the medicinal chemistry applications of these compounds (Jagtap et al., 2017).

properties

IUPAC Name |

1-(4-methylphenyl)-3-[4-(morpholine-4-carbonyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-14-2-6-16(7-3-14)20-19(24)21-17-8-4-15(5-9-17)18(23)22-10-12-25-13-11-22/h2-9H,10-13H2,1H3,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPDWWKFNHMXJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}urea](/img/structure/B5553999.png)

![8-[(2'-methoxy-4-biphenylyl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5554003.png)

![1-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]-4-piperidinecarboxamide](/img/structure/B5554005.png)

![2-methyl-4-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]pyrido[2,3-d]pyrimidine](/img/structure/B5554013.png)

![3,5-dichloro-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-methylbenzamide](/img/structure/B5554026.png)

![3-fluoro-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide](/img/structure/B5554030.png)

![3,4-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5554044.png)

![N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5554052.png)

![2,2'-[4,8-bis[(acetyloxy)imino][1,2,3]triazolo[4,5-f][1,2,3]benzotriazole-2,6(4H,8H)-diyl]diacetamide](/img/structure/B5554071.png)

![N'-[4-(dimethylamino)benzylidene]-2-pyridinecarbohydrazide](/img/structure/B5554085.png)

![4-[(2,5-dimethoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5554104.png)